2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves the condensation of a thiazolidinone derivative with an appropriate acetic acid precursor. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated thiazolidinone derivatives.
Scientific Research Applications
2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
2-mercaptobenzothiazole: Used as a rubber accelerator and has antimicrobial properties.
4-thiazolidinone: Exhibits a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid stands out due to its unique combination of a thiazolidinone ring with an acetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-5-7-14-13-15(8-6-4-2)12(18)10(19-13)9-11(16)17/h10H,3-9H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVNHCYOWWPRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C1N(C(=O)C(S1)CC(=O)O)CCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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